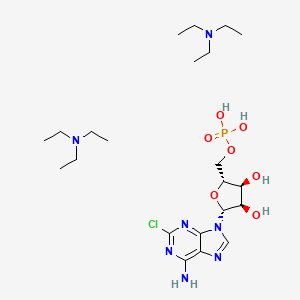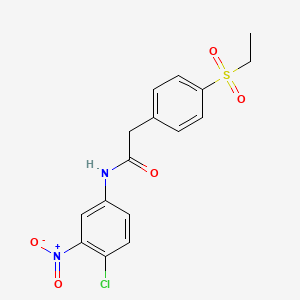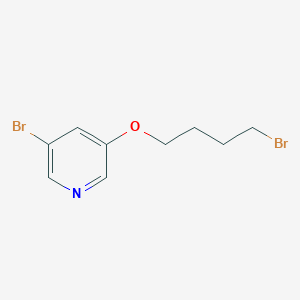
2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid: is an organic compound that serves as an intermediate in the synthesis of various dyes, including Acid Orange 24. This compound is notable for its applications in wastewater treatment, suncare compositions, and cosmetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 2,4-dihydroxybenzoic acid under controlled pH conditions to form the desired azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogenation and nitration reactions typically use reagents like bromine and nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid is used as a building block in the synthesis of complex organic molecules and dyes. It is particularly valuable in the development of azo dyes used in various industrial applications.
Biology: In biological research, this compound is used in studies related to enzyme inhibition and protein binding due to its structural similarity to natural substrates and inhibitors.
Medicine: While not directly used as a therapeutic agent, derivatives of this compound are investigated for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is extensively used in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products. Its role in wastewater treatment as a component of biofilters highlights its environmental significance.
Wirkmechanismus
The mechanism of action of 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid primarily involves its ability to form stable azo bonds, which are resistant to degradation. This stability makes it effective in applications requiring long-lasting color and resistance to environmental factors. The compound interacts with various molecular targets, including enzymes and proteins, through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
2,4-Dihydroxybenzoic Acid:
4-Aminobenzenesulfonic Acid: This compound is a precursor in the synthesis of 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid and shares the sulfonic acid group but lacks the dihydroxybenzoic acid core.
Uniqueness: The presence of both hydroxyl groups and the azo linkage in this compound imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C13H10N2O7S |
|---|---|
Molekulargewicht |
338.29 g/mol |
IUPAC-Name |
2,4-dihydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O7S/c16-11-6-12(17)10(5-9(11)13(18)19)15-14-7-1-3-8(4-2-7)23(20,21)22/h1-6,16-17H,(H,18,19)(H,20,21,22) |
InChI-Schlüssel |
LSCLOKGRZLMJBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C(=C2)C(=O)O)O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)



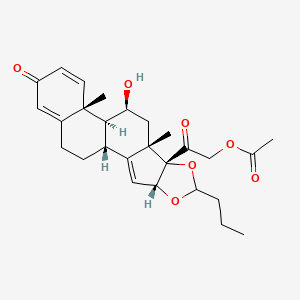

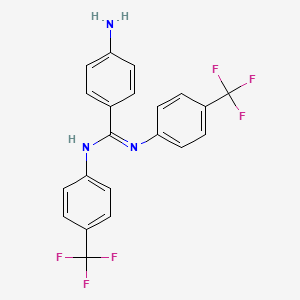
![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)

